molecular formula C11H9Br2N B567687 3,4-Dibromo-5,8-dimethylquinoline CAS No. 1208501-75-0

3,4-Dibromo-5,8-dimethylquinoline

Cat. No.: B567687
CAS No.: 1208501-75-0
M. Wt: 315.008
InChI Key: FNHMITYFQYOGGX-UHFFFAOYSA-N
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Description

3,4-Dibromo-5,8-dimethylquinoline is a halogenated quinoline derivative featuring bromine atoms at positions 3 and 4, along with methyl groups at positions 5 and 6. This compound is primarily utilized in industrial and scientific research, as noted in its Safety Data Sheet (SDS) . However, critical physicochemical properties (e.g., solubility, melting point) and toxicity data remain unspecified in available literature, highlighting a gap in its characterization . Its structural uniqueness lies in the combination of bromine and methyl substituents, which may influence reactivity, stability, and biological activity compared to other quinoline derivatives.

Properties

CAS No.

1208501-75-0

Molecular Formula

C11H9Br2N

Molecular Weight

315.008

IUPAC Name

3,4-dibromo-5,8-dimethylquinoline

InChI

InChI=1S/C11H9Br2N/c1-6-3-4-7(2)11-9(6)10(13)8(12)5-14-11/h3-5H,1-2H3

InChI Key

FNHMITYFQYOGGX-UHFFFAOYSA-N

SMILES

CC1=C2C(=C(C=C1)C)N=CC(=C2Br)Br

Synonyms

3,4-Dibromo-5,8-dimethylquinoline

Origin of Product

United States

Comparison with Similar Compounds

Substitution Patterns and Structural Effects

a. 6,8-Dibromo-4-methoxy-2-(4-methoxyphenyl)quinoline (4d)

  • Structure : Bromines at positions 6 and 8, methoxy groups at positions 4 and 2-phenyl.
  • Synthesis: Prepared via iodine-mediated cyclization in methanol with a 65% yield .
  • Key Differences: The 6,8-dibromo substitution in 4d contrasts with the 3,4-dibromo arrangement in the target compound. Methoxy and phenyl groups in 4d introduce steric bulk and electron-donating effects absent in 3,4-Dibromo-5,8-dimethylquinoline.

b. 6,8-Dibromoquinoline Derivatives

  • Structure: Bromines at positions 6 and 8; derivatives include dimethoxy (6) and cyano-substituted analogs .
  • Synthesis: Produced via bromination of 1,2,3,4-tetrahydroquinoline followed by metal–bromine exchange or nucleophilic substitution .
  • Key Differences: The 6,8-dibromo derivatives exhibit distinct regioselectivity in reactions (e.g., methoxylation at position 4 in 4d vs. positions 6 and 8 in dimethoxyquinoline 6). The 3,4-dibromo compound’s methyl groups at positions 5 and 8 may enhance lipophilicity compared to methoxy or cyano substituents in analogs.

c. 8-Methylkynurenic Acid Derivatives

  • Structure : Features a hydroxy group at position 4 and methyl at position 8 .
  • Key Differences: The absence of bromine and presence of a carboxylic acid group in this older derivative (synthesized in 1928) limits direct comparison but underscores the diversity of quinoline modifications for biological applications .

Physicochemical and Toxicological Properties

Property This compound 6,8-Dibromoquinoline (7) 4d
Solubility Not reported Likely low (non-polar) Methanol-soluble
Toxicity No data Anticancer (cytotoxic) Not reported
Stability Stable under recommended storage Air-stable Rf = 0.74

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